molecular formula C8H8ClFO B11913700 1-(2-Chloro-3-fluorophenyl)ethanol

1-(2-Chloro-3-fluorophenyl)ethanol

Cat. No.: B11913700
M. Wt: 174.60 g/mol
InChI Key: KPGKCJKTJSUUJP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanol can be synthesized starting from 2-chloro-3-fluoroacetophenone. The primary method involves the reduction of 2-chloro-3-fluoroacetophenone using sodium borohydride as a reducing agent. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process yields this compound with high efficiency .

Industrial Production Methods: For industrial-scale production, the process may involve the use of biocatalysts. Enzymatic reduction using carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as higher enantioselectivity and milder reaction conditions, making it more environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-3-fluoroacetophenone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 2-chloro-3-fluoroacetophenone.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)ethanol
  • 2-(3-Chloro-2-fluorophenyl)ethanol
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol

Comparison: 1-(2-Chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity due to the position of the chloro and fluoro substituents .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3

InChI Key

KPGKCJKTJSUUJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Cl)O

Origin of Product

United States

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